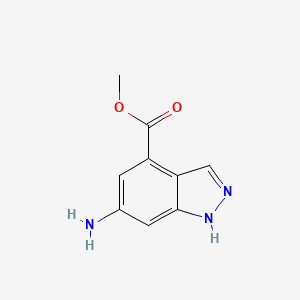

Methyl 6-amino-1H-indazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZUUYWSHYFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646145 | |

| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-56-9 | |

| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9)

A comprehensive review of the available scientific literature reveals a significant scarcity of specific technical data for Methyl 6-amino-1H-indazole-4-carboxylate. While this compound is commercially available, detailed experimental protocols, quantitative physicochemical properties, and specific biological applications have not been extensively published. This guide, therefore, provides a summary of the general properties of the broader class of 6-aminoindazole derivatives, outlines a plausible synthetic approach based on established methodologies for related compounds, and discusses potential areas of application to guide researchers and drug development professionals.

Core Properties and Data

Direct experimental data for this compound is limited. The following table summarizes the basic information available from commercial suppliers and chemical databases.

| Property | Value | Source |

| CAS Number | 885518-56-9 | Commercial Suppliers |

| Molecular Formula | C₉H₉N₃O₂ | Calculated |

| Molecular Weight | 191.19 g/mol | Calculated |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Spectroscopic Data | Not available | - |

Due to the lack of specific experimental data, researchers are encouraged to perform their own characterization upon acquiring this compound.

The Indazole Scaffold in Drug Discovery

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a key feature in numerous therapeutic agents.

Derivatives of 6-aminoindazole, in particular, have shown promise as potent anticancer agents. These compounds are being investigated as inhibitors of various kinases and other enzymes involved in cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptor 4 (FGFR4). The amino group at the 6-position serves as a crucial site for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of analogous indazole derivatives. The following multi-step synthesis is a hypothetical workflow.

Caption: A plausible synthetic workflow for this compound.

Experimental Considerations (Hypothetical):

-

Nitration: The starting substituted toluene would undergo electrophilic nitration to introduce a nitro group.

-

Oxidation: The methyl group would be oxidized to a carboxylic acid.

-

Esterification: The carboxylic acid would be esterified to the methyl ester.

-

Reductive Cyclization: The nitro group ortho to the alkyl chain would undergo reduction and subsequent cyclization to form the indazole ring.

-

Reduction of the Second Nitro Group: A second nitro group at the 6-position would be reduced to the primary amine to yield the final product.

It is critical to note that this is a generalized and unverified synthetic scheme. Researchers should conduct thorough literature searches for analogous transformations and perform careful optimization and characterization at each step.

Potential Experimental Workflows and Applications

Given the interest in 6-aminoindazole derivatives as anticancer agents, a common experimental workflow would involve using this compound as a building block for the synthesis of a library of amide or sulfonamide derivatives.

Caption: A general experimental workflow for the derivatization and biological evaluation of this compound.

Detailed Methodologies for Key Experiments (General Protocols):

General Procedure for Amide Coupling:

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a carboxylic acid (1.1 equivalents) and a peptide coupling agent such as HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each).

-

Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

General Procedure for In Vitro Kinase Inhibition Assay:

-

Kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® assay (Promega).

-

Prepare a reaction mixture containing the kinase, its substrate, ATP, and a suitable buffer.

-

Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent and measuring the resulting luminescence with a plate reader.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

This compound represents an under-investigated chemical entity with potential for the development of novel therapeutics, particularly in the area of oncology. The lack of detailed public data presents both a challenge and an opportunity for researchers. Future work should focus on:

-

The development and publication of a robust and scalable synthesis protocol for this compound.

-

Thorough characterization of its physicochemical properties, including solubility and stability.

-

Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to establish a reference dataset.

-

Exploration of its biological activity through screening against a panel of relevant biological targets.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and its derivatives in drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-1H-indazole-4-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the available physicochemical data for this compound and its close structural analogs. Due to the limited availability of specific experimental data for the title compound, this guide leverages data from related molecules to provide estimations and comparative insights. This document also outlines a generalized synthetic approach and discusses the biological significance of the 6-aminoindazole core, making it a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

| Property | Methyl 1H-indazole-4-carboxylate | Methyl 6-bromo-1H-indazole-4-carboxylate[1] | 1-Methyl-1H-indazol-6-amine[2] | 1H-Indazol-6-amine | Methyl 1H-indazole-3-carboxylate[3][4][5] |

| Molecular Formula | C₉H₈N₂O₂ | C₉H₇BrN₂O₂[1] | C₈H₉N₃ | C₇H₇N₃ | C₉H₈N₂O₂[5] |

| Molecular Weight | 176.17 g/mol | 255.07 g/mol [1] | 147.18 g/mol [2] | 133.15 g/mol | 176.17 g/mol [5] |

| Melting Point | 133-138 °C | Not available | 174-180 °C | Not available | 162-163 °C[3] |

| Boiling Point | Not available | Not available | Not available | Not available | 345.2 °C at 760 mmHg[3] |

| Solubility | Not available | Not available | Not available | 18.2 µg/mL (at pH 7.4)[6] | Not available |

| logP (Calculated) | Not available | 2.1[1] | 1.4[2] | 1.6 | 1.7[3] |

| pKa | Not available | Not available | Not available | Not available | Not available |

| CAS Number | 192945-49-6 | 885518-49-0[1] | 74728-65-7 | 6967-12-0 | 43120-28-1[4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a general synthetic route can be proposed based on established methods for the synthesis of substituted indazoles. A common approach involves the construction of the indazole ring from appropriately substituted aniline derivatives.

Generalized Synthesis of Substituted 1H-Indazole-4-carboxylates

A plausible synthetic route to this compound could start from a substituted toluene derivative, proceeding through nitration, oxidation, esterification, and reductive cyclization, followed by reduction of a nitro group to the desired amino group.

Step 1: Nitration of a Substituted Toluene A suitable starting material, such as 2-methyl-5-nitroaniline, would undergo diazotization followed by a Sandmeyer-type reaction to introduce a cyano or other functional group that can be later converted to a carboxylic acid. Alternatively, a more direct route might involve the nitration of a pre-functionalized benzene ring.

Step 2: Oxidation to Carboxylic Acid The methyl group on the benzene ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Step 3: Esterification The resulting carboxylic acid is then esterified to the methyl ester, typically by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

Step 4: Reductive Cyclization to form the Indazole Ring The key indazole ring formation can be achieved through various methods. One common method is the Davis-Beirut reaction or a related reductive cyclization of an o-nitrobenzyl derivative.

Step 5: Reduction of the Nitro Group If a nitro group was carried through the synthesis at the 6-position, it would be reduced to the primary amine in the final step. This reduction is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

The following diagram illustrates a generalized workflow for the synthesis of substituted indazoles.

Caption: Generalized synthetic workflow for substituted 1H-indazoles.

Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound have not been detailed in the literature, the 6-aminoindazole scaffold is of significant interest in medicinal chemistry, particularly in the development of anticancer agents.

Derivatives of 6-aminoindazole have demonstrated potent antiproliferative activity against various human cancer cell lines.[7][8] Research has shown that some 6-substituted aminoindazole derivatives can exhibit significant cytotoxicity in cancer cells, such as the human colorectal cancer cell line (HCT116).[9][10][11] For instance, certain N-substituted 6-aminoindazole derivatives have shown potent anti-proliferative activity and have been investigated as potential inhibitors of enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1).[9][10][11] The mechanism of action for some of these compounds has been linked to the arrest of the cell cycle at the G2/M phase.[10][11]

The amino group at the 6-position provides a key site for further chemical modification, allowing for the synthesis of a library of compounds with diverse biological activities. The development of novel anticancer agents often involves the exploration of structure-activity relationships by modifying substituents on the core 6-aminoindazole structure.

The following diagram illustrates the role of 6-aminoindazole derivatives as potential anticancer agents targeting cell cycle progression.

Caption: Inhibition of cancer cell proliferation by 6-aminoindazole derivatives.

Conclusion

This compound is a molecule of interest for researchers in the field of medicinal chemistry due to the established biological importance of the 6-aminoindazole scaffold. While specific physicochemical data for this compound is sparse, this guide provides valuable comparative data from closely related analogs. The generalized synthetic protocols and the discussion of the biological context offer a solid foundation for scientists and drug development professionals working with this and similar molecular entities. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of this compound.

References

- 1. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Methyl 1H-indazole-3-carboxylate | 43120-28-1 [sigmaaldrich.com]

- 5. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]

- 6. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of Methyl 6-amino-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The specific regioisomer, Methyl 6-amino-1H-indazole-4-carboxylate, is of interest due to the established biological activities of related 6-aminoindazole structures, particularly in oncology.[3][4][5][6] This document provides a comprehensive technical guide to the structure elucidation of this compound, detailing expected analytical data, experimental protocols for its synthesis and characterization, and its potential biological context.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉N₃O₂

-

Molecular Weight: 191.19 g/mol

-

CAS Number: Not explicitly available in search results, analogs exist.

Structure:

Spectroscopic Data for Structure Elucidation

While a complete experimental dataset for this specific molecule is not available in the provided search results, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds, such as methyl 6-bromo-1H-indazole-4-carboxylate and other indazole derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | br s | 1H | NH (indazole) |

| ~8.1 | s | 1H | H3 |

| ~7.1 | d | 1H | H5 |

| ~6.8 | d | 1H | H7 |

| ~5.5 | br s | 2H | NH ₂ (amino) |

| ~3.9 | s | 3H | OCH ₃ (ester) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.0 | C =O (ester) |

| ~148.0 | C6 |

| ~141.0 | C7a |

| ~135.0 | C3 |

| ~122.0 | C3a |

| ~115.0 | C5 |

| ~108.0 | C4 |

| ~95.0 | C7 |

| ~52.0 | OC H₃ (ester) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) |

| 3300 - 3100 | N-H Stretch | Indazole N-H |

| ~1710 | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | N-H Bend & C=C Stretch | Amine & Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Ion |

|---|---|---|

| ESI-HRMS | 192.0717 | [M+H]⁺ |

| ESI-HRMS | 190.0561 | [M-H]⁻ |

Experimental Protocols

The following protocols describe a plausible synthetic route and standard characterization procedures. The synthesis is based on methods reported for analogous amino-indazole compounds, which often involve the reduction of a nitro precursor.[8]

Synthesis: Reduction of Methyl 6-nitro-1H-indazole-4-carboxylate

-

Reaction Setup: To a solution of methyl 6-nitro-1H-indazole-4-carboxylate (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 40-50 psi or a balloon) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Characterization Methods

-

NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecular ion.

Visualization of Workflows and Pathways

Logical Workflow for Structure Elucidation

The following diagram illustrates the standard workflow for synthesizing and confirming the structure of a target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. snu.elsevierpure.com [snu.elsevierpure.com]

- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methyl 4-amino-1H-indazole-1-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Methyl 6-amino-1H-indazole-4-carboxylate: A Technical Overview

A comprehensive analysis of available spectroscopic data for Methyl 6-amino-1H-indazole-4-carboxylate remains challenging due to the current absence of publicly accessible, experimentally determined 1H and 13C Nuclear Magnetic Resonance (NMR) data for this specific compound. While NMR data is a cornerstone for the structural elucidation and verification of novel chemical entities, a thorough search of scientific literature, chemical databases, and patent repositories did not yield the specific spectral assignments for this compound.

This technical guide, therefore, serves to outline the expected spectroscopic characteristics based on related structures and to provide a generalized experimental framework for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound.

Predicted Spectroscopic Characteristics

The chemical structure of this compound suggests a distinct set of signals in both 1H and 13C NMR spectra. The indazole core, a bicyclic aromatic system, along with the amino and methyl carboxylate substituents, will each contribute to the overall spectral fingerprint.

For ¹H NMR , one would anticipate signals corresponding to the protons on the aromatic ring, the amine (-NH2) protons, the N-H proton of the indazole ring, and the methyl (-CH3) protons of the ester group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be indicative of their substitution pattern.

In ¹³C NMR , distinct resonances are expected for each carbon atom in the molecule, including the two fused rings of the indazole core, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effect of the amino group and the electron-withdrawing nature of the carboxylate group.

While specific data is unavailable, analysis of structurally similar compounds, such as Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, can provide valuable insights into the expected chemical shift ranges. However, it is crucial to note that substituent effects can significantly alter these values.

Experimental Protocol for NMR Data Acquisition

To obtain definitive 1H and 13C NMR data for this compound, a standardized experimental protocol should be followed. The following outlines a general procedure that can be adapted as needed.

General Workflow for NMR Analysis

Detailed Methodologies

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.

-

Before data acquisition, the instrument's magnetic field homogeneity should be optimized by shimming, and the probe should be tuned to the appropriate frequencies for ¹H and ¹³C.

-

For a standard ¹H NMR spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

-

The resulting spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

For the ¹H spectrum, the integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.

-

The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal in the ¹H spectrum should be determined to aid in structural assignment.

-

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain detailing the involvement of this compound in any particular signaling pathways. Indazole derivatives are a well-known class of compounds with a broad range of biological activities, and many are investigated as kinase inhibitors or for their effects on other cellular targets. To determine the biological context of this specific molecule, further experimental studies, such as target-based assays or phenotypic screening, would be necessary.

The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow a hierarchical screening process.

Methyl 6-amino-1H-indazole-4-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the biological significance of Methyl 6-amino-1H-indazole-4-carboxylate. This molecule belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | This compound |

Representative Synthetic Protocol

Objective: To synthesize this compound from a suitable precursor.

General Principle: This protocol outlines a potential multi-step synthesis starting from a commercially available substituted aminobenzonitrile. The key steps would likely involve the introduction of the amino group (or its precursor, like a nitro group) and the formation of the pyrazole ring of the indazole system.

Materials:

-

Methyl 3-amino-4-cyano-5-nitrobenzoate (starting material)

-

Hydrazine hydrate

-

Palladium on carbon (Pd/C)

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Sodium sulfate

-

Hydrochloric acid

-

Sodium bicarbonate

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Column chromatography apparatus (silica gel)

Procedure:

-

Cyclization to form the indazole ring:

-

To a solution of methyl 3-amino-4-cyano-5-nitrobenzoate in ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, methyl 6-nitro-1H-indazole-4-carboxylate, can be purified by recrystallization or column chromatography.

-

-

Reduction of the nitro group:

-

Dissolve the purified methyl 6-nitro-1H-indazole-4-carboxylate in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Signaling Pathways

Derivatives of 6-amino-1H-indazole are recognized for their significant biological activities, particularly as anticancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and enzymes involved in tumor immune evasion.

One of the key areas of investigation for 6-aminoindazole derivatives is their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is an enzyme that plays a crucial role in tumor-mediated immunosuppression by catalyzing the degradation of the essential amino acid tryptophan. By inhibiting IDO1, these compounds can help to restore the anti-tumor immune response.

Furthermore, various substituted indazole derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.

Below is a diagram illustrating a generalized workflow for the screening of 6-amino-1H-indazole derivatives for anticancer activity.

Caption: A generalized workflow for the discovery of anticancer drug candidates from a library of 6-amino-1H-indazole derivatives.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how an indazole-based inhibitor might interrupt this pathway.

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a 6-amino-1H-indazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Solubility Profile of Methyl 6-amino-1H-indazole-4-carboxylate in Organic Solvents: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility Profiling

Solubility, defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a fundamental parameter in pharmaceutical sciences. An in-depth understanding of the solubility of Methyl 6-amino-1H-indazole-4-carboxylate in a range of organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

-

Preformulation Studies: Informing the choice of excipients and the development of stable and effective dosage forms.

-

Analytical Method Development: Aiding in the selection of suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide focuses on the thermodynamic solubility, which represents the equilibrium state between the dissolved and undissolved solid forms of the compound.

Data Presentation

A systematic and clear presentation of solubility data is crucial for comparison and interpretation. The following table structure is recommended for recording the solubility of this compound.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Example: Methanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV | e.g., Crystalline form A |

| Example: Methanol | 40 | [Insert Value] | [Insert Value] | HPLC-UV | e.g., Crystalline form A |

| Example: Ethanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |

| Example: Ethanol | 40 | [Insert Value] | [Insert Value] | HPLC-UV | |

| Example: Acetone | 25 | [Insert Value] | [Insert Value] | Gravimetric | |

| Example: Dichloromethane | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |

| Example: Toluene | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |

| Example: N,N-Dimethylformamide | 25 | [Insert Value] | [Insert Value] | HPLC-UV | |

| Example: Dimethyl Sulfoxide | 25 | [Insert Value] | [Insert Value] | HPLC-UV |

Experimental Protocols

The determination of thermodynamic solubility is a meticulous process that requires careful execution to ensure accurate and reproducible results. The most widely accepted and robust method is the Shake-Flask Method .[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until saturation is reached.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Experimental Procedure: Shake-Flask Method

-

Preparation of Samples:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. Equilibrium is typically achieved within 24 to 72 hours.[1] It is recommended to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Data Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Analytical Method Validation

A validated analytical method is paramount for obtaining accurate solubility data. For HPLC-UV analysis, the method should be validated for:

-

Linearity: A calibration curve should be generated with a series of known concentrations to demonstrate a linear relationship between concentration and detector response.

-

Accuracy: The agreement between a measured value and the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between experimental variables, solubility profile, and drug development stages.

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility profile of this compound in various organic solvents. By adhering to the detailed experimental protocols and data presentation standards outlined herein, scientists can generate high-quality, reliable data. This information is invaluable for making informed decisions throughout the drug development pipeline, ultimately contributing to the successful development of new therapeutic agents. While this guide focuses on the methodology due to the absence of specific published data, it empowers research and development professionals to independently and accurately establish the solubility characteristics of this important chemical entity.

References

The Indazole Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its prevalence in a multitude of clinically approved drugs and biologically active compounds underscores the enduring importance of efficient and versatile synthetic routes to this privileged scaffold. This technical guide provides an in-depth exploration of the discovery and historical evolution of indazole core synthesis. We delve into the seminal classical methods, including the Fischer, Jacobsen, and Davis-Beirut syntheses, and touch upon modern advancements. Detailed experimental protocols for key reactions are provided, alongside a quantitative comparison of various synthetic strategies. Reaction mechanisms and experimental workflows are visually elucidated using Graphviz diagrams to offer a comprehensive resource for researchers engaged in the synthesis and application of indazole-containing molecules.

Introduction: The Rise of a Privileged Scaffold

Indazole and its derivatives are of immense interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The thermodynamic stability of the 1H-indazole tautomer over the 2H-form has made it a primary target in synthetic efforts.[3] The journey of indazole synthesis began in the late 19th century and has since evolved from classical, often harsh, methodologies to sophisticated, highly efficient modern techniques. This guide will navigate through this historical landscape, providing both theoretical understanding and practical guidance.

Classical Syntheses of the Indazole Core

The foundational methods for constructing the indazole ring system, while sometimes superseded by modern techniques, remain integral to the historical and practical understanding of indazole chemistry.

The Fischer Indazole Synthesis

While the Fischer synthesis is predominantly associated with the formation of indoles, its underlying principles have been adapted for the synthesis of indazoles. The classical Fischer indole synthesis, discovered by Emil Fischer in 1883, involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[4][5] The analogous synthesis of an indazole would conceptually involve the cyclization of a hydrazine derivative of an ortho-substituted benzene. The first reported synthesis of an indazole derivative by Emil Fischer in 1883 involved heating ortho-hydrazine cinnamic acid.[6]

The mechanism of the Fischer indole synthesis, which provides a conceptual framework for analogous indazole syntheses, proceeds through several key steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to the corresponding enamine or 'ene-hydrazine'.

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indazole ring is formed.

The Jacobsen Indazole Synthesis

A more direct and widely recognized classical method for preparing 1H-indazoles is the Jacobsen synthesis. This method typically involves the nitrosation of an N-acyl-ortho-toluidine, followed by cyclization.[6] A well-documented procedure is provided by Organic Syntheses, which details the preparation of indazole from o-toluidine.

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

o-Toluidine (90 g, 0.839 mole)

-

Glacial Acetic Acid (90 mL)

-

Acetic Anhydride (180 mL, 1.90 mole)

-

Sodium Nitrite

-

Nitric Acid (for generating nitrous gases)

-

Benzene

-

Methanol

-

Sodium Methoxide solution in Methanol

-

Hydrochloric Acid (2N and 5N)

-

Ammonia solution

Procedure:

-

Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer and a gas inlet tube. The acetylation is exothermic; cool the mixture in an ice bath.

-

Nitrosation: Nitrosate the cooled mixture by introducing a stream of nitrous gases (generated from sodium nitrite and nitric acid) while maintaining the temperature between +1°C and +4°C. The completion of nitrosation (after about 6 hours) is indicated by a permanent black-green color.

-

Isolation of N-Nitroso-o-acetotoluidide: Pour the reaction mixture onto a mixture of ice and water. An oil will separate. Extract the oil with benzene. Wash the combined benzene extracts with ice water, and then with a small amount of methanol to remove residual acetic anhydride.

-

Cyclization: To the benzene solution, add a solution of sodium methoxide in methanol dropwise while cooling. Gas evolution will be observed. After the gas evolution ceases, briefly heat the solution on a steam bath.

-

Work-up and Purification: Cool the solution and extract with 2N and 5N hydrochloric acid. Combine the acidic extracts and treat with an excess of ammonia to precipitate the indazole. Collect the crude indazole by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless indazole (m.p. 148°C).

The Jacobsen synthesis proceeds via the formation of an N-nitroso intermediate, which then undergoes an intramolecular cyclization. Mechanistic studies have indicated that the reaction is an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[6]

The Davis-Beirut Reaction

The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles.[7] This reaction typically involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[7] A key advantage of this reaction is its use of relatively inexpensive starting materials and the avoidance of toxic metals.[7]

This protocol is based on a procedure described for the synthesis of novel 3-amino-2H-indazole derivatives.[8]

Materials:

-

o-Nitrobenzylamine derivative (e.g., from the reduction of an imine formed from an o-nitrobenzaldehyde)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation of the Starting Material: Synthesize the required o-nitrobenzylamine derivative. For example, by reacting an o-nitrobenzaldehyde with a primary amine to form an imine, followed by reduction with a suitable reducing agent (e.g., NaBH₄).

-

Cyclization: Dissolve the o-nitrobenzylamine derivative in anhydrous THF. Add DBU to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion of the reaction, quench the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 2-amino-2H-indazole.

The proposed mechanism for the base-catalyzed Davis-Beirut reaction involves the formation of a carbanion intermediate. The reaction begins with the deprotonation of the carbon adjacent to the secondary amine by a base. This carbanion then attacks an oxygen of the nitro group, initiating a cascade that leads to the formation of the N-N bond and the indazole ring.[7]

Modern Synthetic Methodologies

The classical methods for indazole synthesis have been complemented and, in many cases, surpassed by modern synthetic strategies that offer milder reaction conditions, greater functional group tolerance, and higher yields. A brief overview of some of these modern approaches is presented below, with a quantitative comparison in the subsequent section.

-

Transition-Metal-Catalyzed C-H Activation/Annulation: These methods offer high atom economy and allow for the synthesis of complex and diverse indazole derivatives.[1]

-

[3+2] Dipolar Cycloaddition of Sydnones and Arynes: This approach provides high yields and excellent regioselectivity for 2H-indazoles under mild reaction conditions.[1]

-

Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to introduce aryl and other substituents onto the indazole core.[9]

Quantitative Comparison of Indazole Synthesis Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following tables provide a summary of quantitative data for various indazole synthesis methods.

Table 1: Comparison of Classical and Modern Indazole Synthesis Methods

| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |

| Jacobsen Synthesis | 30-60%[10] | Limited to derivatives of o-toluidine | Uses readily available starting materials | Often requires harsh acidic conditions and can have moderate yields |

| Davis-Beirut Reaction | 60-90%[1] | Tolerates a range of alkyl and some aryl amines | Metal-free, uses inexpensive starting materials | Can be low-yielding with certain substrates; may require optimization |

| Transition-Metal-Catalyzed C-H Activation/Annulation | 50-95%[1] | Broad scope for both coupling partners | High atom economy, synthesis of complex derivatives | May require expensive and/or toxic metal catalysts |

| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | >80%[1] | Broad functional group tolerance | High yields, excellent regioselectivity for 2H-indazoles | Requires the synthesis of sydnone precursors |

Table 2: Selected Examples of Modern Indazole Syntheses with Yields

| Reaction Type | Starting Materials | Product | Yield (%) | Reference |

| Rh(III)/Cu(II)-co-catalyzed C-H amidation | Arylimidate and Organoazide | 1H-Indazole derivative | up to 94% | [11] |

| Pd-catalyzed cross-coupling | 2-Bromobenzaldehyde and Benzophenone hydrazone | 1H-Indazole derivative | Good | [11] |

| Metal-free synthesis | N-Tosylhydrazones and Nitroaromatic compounds | 1H-Indazole derivative | Good | [11] |

| Cu-catalyzed three-component reaction | 2-Bromobenzaldehyde, Primary amine, and Sodium azide | 2H-Indazole derivative | Good | [11] |

| N-N bond-forming oxidative cyclization | 2-Aminomethyl-phenylamine | 3H-Indazole | 94% | [11] |

Conclusion and Future Outlook

The synthesis of the indazole core has a rich history, from the pioneering work of Emil Fischer to the sophisticated transition-metal-catalyzed reactions of the 21st century. While classical methods laid the groundwork, modern methodologies have significantly expanded the accessibility and diversity of indazole derivatives for applications in drug discovery and materials science. The continued development of more sustainable and efficient synthetic routes, including flow chemistry and biocatalysis, will undoubtedly further enhance the importance of the indazole scaffold in the years to come. This guide has provided a comprehensive overview of the key synthetic strategies, offering both the historical context and the practical details necessary for researchers to effectively navigate the synthesis of this important heterocyclic system.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemistry of Innovation: A Technical Guide to the Safe Handling of Methyl 6-amino-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-1H-indazole-4-carboxylate and its derivatives are at the forefront of medicinal chemistry, representing a class of compounds with significant potential in the development of novel therapeutics.[1][2] As with any potent chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally related indazole derivatives.

Core Safety and Hazard Information

Hazard Classification (Anticipated)

Based on data for similar indazole derivatives, this compound should be handled as a substance that is:

-

Harmful if swallowed. [3]

-

Causes skin irritation. [3]

-

Causes serious eye irritation. [3]

-

May cause respiratory irritation. [3]

Table 1: GHS Hazard and Precautionary Statements for Structurally Similar Indazole Amines

| Statement Type | Code | Description |

| Hazard | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P264 | Wash skin thoroughly after handling | |

| P270 | Do not eat, drink or smoke when using this product | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up | |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Data extrapolated from safety information for related amino-indazole compounds.[3]

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in experimental settings. While specific data for this compound is limited, Table 2 provides properties for a closely related isomer.

Table 2: Physicochemical Data for Methyl 3-amino-1H-indazole-6-carboxylate

| Property | Value |

| Molecular Weight | 191.19 g/mol |

| Purity | 95% |

| MDL Number | MFCD28523166 |

Data from a supplier of a structural isomer.[3]

Experimental Protocols for Safe Handling

Adherence to strict laboratory protocols is crucial when working with potent, research-grade chemicals. The following procedures are recommended for handling this compound and other heterocyclic amines.[4][5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[4]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove when handling the solid compound or concentrated solutions.

-

Protective Clothing: A lab coat must be worn and kept fastened. For procedures with a higher risk of spillage, a chemical-resistant apron is recommended.

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

Engineering Controls

Engineering controls are designed to minimize exposure at the source.

-

Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a properly functioning fume hood.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Step-by-Step Handling Procedure

-

Preparation: Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents.

-

Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a spatula for transfers and avoid creating dust.

-

Dissolution: Add the solid to the chosen solvent in a suitable container within the fume hood. Swirl gently to dissolve.

-

Reaction Setup: Perform all subsequent reaction steps within the fume hood.

-

Post-Handling: After use, tightly seal the container. Decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.

-

Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container in accordance with institutional and local regulations.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHYL 3-AMINO-1H-INDAZOLE-6-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. ethz.ch [ethz.ch]

- 6. Laboratory Safety Manual [ehs.cornell.edu]

- 7. uwlax.edu [uwlax.edu]

Spectroscopic Data Interpretation for Amino-Indazole Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the characterization of amino-indazole esters. The accurate interpretation of spectroscopic data is crucial for the structural elucidation and purity assessment of these compounds, which are significant scaffolds in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and illustrates the analytical workflow.

Introduction to Amino-Indazole Esters

Indazole derivatives are a prominent class of heterocyclic compounds known for their wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] The introduction of amino and ester functionalities to the indazole core can significantly modulate these properties. The synthesis of N-substituted indazoles often yields a mixture of N-1 and N-2 isomers, making robust analytical characterization essential.[1][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for differentiating these isomers and confirming the molecular structure.[1][3]

Spectroscopic Characterization Techniques

The structural assignment of amino-indazole esters relies on the comprehensive analysis of data from various spectroscopic methods. NMR spectroscopy is particularly powerful for distinguishing between N-1 and N-2 isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] Both ¹H and ¹³C NMR are critical for the structural elucidation of amino-indazole esters.

Key Differentiating Features for N-1 and N-2 Isomers:

-

¹H NMR: The chemical shift of the proton at the 7-position (H-7) of the indazole ring is a key diagnostic marker. In N-1 substituted indazoles, the H-7 proton is significantly deshielded and appears at a higher chemical shift (downfield) compared to the corresponding N-2 isomer.[1] This is attributed to the anisotropic effect of the adjacent substituent on the nitrogen atom.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are sensitive to the position of substitution. Generally, these carbons are more shielded (appear at a lower chemical shift) in the N-2 isomers compared to the N-1 isomers.[5]

Table 1: Comparative ¹H NMR Spectral Data for N-Substituted Indazole Esters (Illustrative)

| Proton | N-1 Isomer Chemical Shift (ppm) | N-2 Isomer Chemical Shift (ppm) | Key Observations |

| H-3 | ~8.0 | ~7.7 | Generally a singlet. |

| H-4 | ~7.8 | ~7.6 | Typically a doublet. |

| H-5 | ~7.4 | ~7.1 | Typically a triplet. |

| H-6 | ~7.2 | ~7.3 | Typically a triplet. |

| H-7 | ~8.2 | ~7.8 | Significant downfield shift in N-1 isomer. [1] |

| -NH₂ | Variable | Variable | Broad singlet, position dependent on solvent and concentration. |

| Ester Alkyl Group | Variable | Variable | Dependent on the specific ester group (e.g., -CH₃, -CH₂CH₃). |

Note: These are approximate chemical shift ranges and can vary based on the specific substituents and solvent used.

Table 2: Comparative ¹³C NMR Spectral Data for N-Substituted Indazole Esters (Illustrative)

| Carbon | N-1 Isomer Chemical Shift (ppm) | N-2 Isomer Chemical Shift (ppm) | Key Observations |

| C-3 | ~134 | ~124 | More shielded in N-2 isomer.[5] |

| C-3a | ~122 | ~119 | More shielded in N-2 isomer.[5] |

| C-4 | ~121 | ~120 | |

| C-5 | ~127 | ~127 | |

| C-6 | ~122 | ~122 | |

| C-7 | ~110 | ~117 | More deshielded in N-2 isomer. |

| C-7a | ~140 | ~148 | More deshielded in N-2 isomer. |

| Ester C=O | ~170 | ~170 |

Note: These are approximate chemical shift ranges and can vary based on the specific substituents and solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For amino-indazole esters, key vibrational bands include:

Table 3: Key IR Absorption Bands for Amino-Indazole Esters

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300-3500 | Medium, often two bands for -NH₂ |

| C-H stretch (aromatic) | 3000-3100 | Medium to weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1700-1750 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to weak |

| C-N stretch | 1200-1350 | Medium |

| C-O stretch (ester) | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[6] Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern can provide clues about the structure, although distinguishing between N-1 and N-2 isomers based solely on fragmentation can be challenging without high-resolution mass spectrometry and tandem MS (MS/MS) experiments.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) can differ between N-1 and N-2 isomers due to differences in their electronic structures.[3][9] The benzenoid structure of 1H-indazoles and the quinonoid structure of 2H-indazoles lead to distinct absorption profiles.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

-

Sample Preparation: Dissolve 5-10 mg of the amino-indazole ester sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.[10]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals, especially for complex structures.

Infrared (IR) Spectroscopy[3]

-

Sample Preparation:

-

KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Thin Film (for oily or low-melting solid samples): Place a small amount of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)[3]

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[3]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

UV-Vis Spectroscopy[3]

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank should be run first and subtracted from the sample spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized amino-indazole ester.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of amino-indazole esters.

Signaling Pathways and Biological Activity

Indazole derivatives are known to interact with various biological targets, and their mechanism of action often involves the modulation of specific signaling pathways. For instance, certain indazole derivatives have been investigated as inhibitors of kinases such as EGFR, which are key components of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[2] Dysregulation of these pathways is a hallmark of many cancers.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by amino-indazole ester-based inhibitors.

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a hypothetical amino-indazole ester.

Conclusion

The structural characterization of amino-indazole esters is a critical step in the research and development of new therapeutic agents. A multi-spectroscopic approach, combining NMR, IR, MS, and UV-Vis, is essential for unambiguous structure determination and isomer differentiation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this important class of compounds. Further investigation into the specific biological targets and signaling pathways of novel amino-indazole esters will continue to drive their development in medicinal chemistry.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]

Navigating the Synthesis of Methyl 6-amino-1H-indazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-amino-1H-indazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors for cancer therapy. While direct commercial availability of this specific amine is limited, it can be reliably synthesized from its corresponding nitro precursor. This technical guide provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols, and the potential applications of this valuable building block.

Acquisition Strategy: Synthesis via Reduction

The most practical approach to obtain this compound is through the chemical reduction of its nitro analogue, Methyl 6-nitro-1H-indazole-4-carboxylate. The nitro precursor is available from commercial suppliers, making this a viable two-step acquisition strategy for research and development purposes.

Reagents and Materials

Below is a table summarizing the key reagents and materials required for the synthesis of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Methyl 6-nitro-1H-indazole-4-carboxylate | Not available | C₉H₇N₃O₄ | 221.17 | Starting material. Available from suppliers like Laibo Chem.[1] |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | Cl₂H₄O₂Sn | 225.65 | Reducing agent. |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Used to create an acidic environment for the reduction. |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Used for neutralization during work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

Experimental Protocol: Reduction of Methyl 6-nitro-1H-indazole-4-carboxylate

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using tin(II) chloride.[2] This method is generally effective and reliable for the conversion of nitroindazoles to their corresponding amino derivatives.

Reaction Scheme:

Caption: Synthetic scheme for the reduction of Methyl 6-nitro-1H-indazole-4-carboxylate.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 6-nitro-1H-indazole-4-carboxylate (1.0 eq) in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Alternative Reduction Methods

While the tin(II) chloride method is robust, other reduction protocols can also be employed:

-

Catalytic Hydrogenation: This is a clean and efficient method utilizing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][3]

-

Reduction with Iron in Acidic Medium: A cost-effective and environmentally benign method using iron powder in the presence of an acid like acetic acid or ammonium chloride.[3][4][5]

The choice of method may depend on the available equipment, scale of the reaction, and tolerance of other functional groups in the molecule.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

Significance in Drug Discovery and Potential Signaling Pathways

The indazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this heterocyclic core.[6] The amino group at the 6-position of the indazole ring, as in this compound, serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For instance, Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor.

While the specific signaling pathway interactions of this compound are not yet defined, its structural similarity to known kinase inhibitors suggests potential activity against pathways such as:

-

VEGFR Signaling: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis (the formation of new blood vessels), a hallmark of cancer.

-

PDGFR Signaling: Platelet-Derived Growth Factor Receptor (PDGFR) signaling is involved in cell growth, proliferation, and migration.

-

Other Kinase Pathways: The indazole scaffold can be tailored to target a wide range of other kinases involved in cell cycle control, apoptosis, and inflammation.

The following diagram depicts a simplified, generalized kinase signaling pathway that could be a potential target for derivatives of this compound.

Caption: Generalized receptor tyrosine kinase signaling pathway potentially targeted by indazole derivatives.

References

- 1. Methyl 6-nitro-1H-indazole-4-carboxylate , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric forms of 6-amino-1H-indazole derivatives

An In-depth Technical Guide on the Tautomeric Forms of 6-Amino-1H-Indazole Derivatives

Introduction